molecular formula C20H15ClF4N6O B10835122 [2-chloro-3-(trifluoromethyl)phenyl]-[(1S,8R)-5-(5-fluoropyrimidin-2-yl)-3,4,6,12-tetrazatricyclo[6.3.1.02,6]dodeca-2,4-dien-12-yl]methanone

[2-chloro-3-(trifluoromethyl)phenyl]-[(1S,8R)-5-(5-fluoropyrimidin-2-yl)-3,4,6,12-tetrazatricyclo[6.3.1.02,6]dodeca-2,4-dien-12-yl]methanone

Cat. No.: B10835122
M. Wt: 466.8 g/mol
InChI Key: OKEUHBTYCIUVSL-RISCZKNCSA-N
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Preparation Methods

The synthesis of Compound 14 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving common reagents and catalysts used in pharmaceutical chemistry .

Chemical Reactions Analysis

Compound 14 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Compound 14 has a wide range of scientific research applications, including:

Mechanism of Action

Compound 14 exerts its effects by inhibiting the function of a cellular enzyme called ATIC, which is involved in metabolism. This inhibition leads to the build-up of a molecule called ZMP in cells, which activates the cell’s central energy sensor, AMPK. Activation of AMPK results in increased glucose uptake and metabolism, leading to reduced blood glucose levels and weight loss in obese subjects .

Comparison with Similar Compounds

Compound 14 is unique in its ability to act as an exercise mimetic and selectively activate AMPK. Similar compounds include:

Compound 14 stands out due to its dual effects on glucose regulation and weight loss, making it a promising candidate for further research and development .

Properties

Molecular Formula

C20H15ClF4N6O

Molecular Weight

466.8 g/mol

IUPAC Name

[2-chloro-3-(trifluoromethyl)phenyl]-[(1S,8R)-5-(5-fluoropyrimidin-2-yl)-3,4,6,12-tetrazatricyclo[6.3.1.02,6]dodeca-2,4-dien-12-yl]methanone

InChI

InChI=1S/C20H15ClF4N6O/c21-15-12(4-2-5-13(15)20(23,24)25)19(32)31-11-3-1-6-14(31)17-28-29-18(30(17)9-11)16-26-7-10(22)8-27-16/h2,4-5,7-8,11,14H,1,3,6,9H2/t11-,14+/m1/s1

InChI Key

OKEUHBTYCIUVSL-RISCZKNCSA-N

Isomeric SMILES

C1C[C@@H]2CN3C(=NN=C3C4=NC=C(C=N4)F)[C@H](C1)N2C(=O)C5=C(C(=CC=C5)C(F)(F)F)Cl

Canonical SMILES

C1CC2CN3C(=NN=C3C4=NC=C(C=N4)F)C(C1)N2C(=O)C5=C(C(=CC=C5)C(F)(F)F)Cl

Origin of Product

United States

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